molecular formula C12H11BrO B15331680 4-Bromo-1-methoxy-2-methylnaphthalene

4-Bromo-1-methoxy-2-methylnaphthalene

Cat. No.: B15331680
M. Wt: 251.12 g/mol
InChI Key: ZXHHLDSDVNGAJU-UHFFFAOYSA-N
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Description

4-Bromo-1-methoxy-2-methylnaphthalene is an organic compound belonging to the naphthalene family. It is characterized by a bromine atom, a methoxy group, and a methyl group attached to the naphthalene ring structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methoxy-2-methylnaphthalene typically involves the bromination of 1-methoxy-2-methylnaphthalene. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of 1-methoxy-2-methylnaphthalene followed by selective bromination. The process is optimized to achieve high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methoxy-2-methylnaphthalene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form this compound-5,6-quinone.

  • Reduction: Reduction reactions can lead to the formation of this compound-1,4-diol.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine site, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation: this compound-5,6-quinone

  • Reduction: this compound-1,4-diol

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

4-Bromo-1-methoxy-2-methylnaphthalene is utilized in several scientific research areas:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-1-methoxy-2-methylnaphthalene exerts its effects involves its interaction with specific molecular targets and pathways. For example, in drug design, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 1-bromo-4-methylnaphthalene

  • 2-bromonaphthalene

  • 4-bromo-1-methylnaphthalene

  • 1-bromo-2-methylnaphthalene

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Properties

IUPAC Name

4-bromo-1-methoxy-2-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO/c1-8-7-11(13)9-5-3-4-6-10(9)12(8)14-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHHLDSDVNGAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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